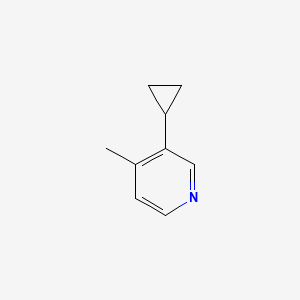

3-Cyclopropyl-4-methylpyridine

Description

Contextual Significance within Heterocyclic Chemistry

Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast number of pharmaceuticals and biologically active molecules. The pyridine (B92270) ring, a six-membered heterocycle structurally related to benzene (B151609), is a prevalent scaffold in drug discovery. chemenu.com Its ability to act as a hydrogen bond acceptor and its weakly basic nature contribute to its frequent role in molecular interactions with biological targets. chemenu.com

The cyclopropyl (B3062369) group, while being the smallest carbocyclic ring, is a powerful modulator of a molecule's physicochemical properties in drug design. chemenu.com Its introduction into a molecular structure can enhance metabolic stability, improve binding affinity to target proteins, and constrain the conformation of flexible molecules. chemenu.com The presence of both the pyridine core and the cyclopropyl substituent in 3-Cyclopropyl-4-methylpyridine makes it a noteworthy building block, offering a starting point for the synthesis of more complex molecules with potentially valuable biological activities.

Overview of Scientific Research Landscape

While extensive research focusing solely on this compound is not widely documented in public literature, the scientific landscape for closely related substituted pyridines is rich and varied. Research often focuses on these types of compounds as key intermediates or building blocks for larger, more complex target molecules. chemicalbook.com

For instance, the 4-methylpyridine (B42270) core is a crucial component in significant pharmaceutical agents. A notable example is the synthesis of Nevirapine, an HIV reverse transcriptase inhibitor, which utilizes 3-amino-2-chloro-4-methylpyridine (B17603) as a key intermediate. google.comgoogle.com This highlights the industrial and academic importance of synthetic routes to access functionalized 4-methylpyridine derivatives. Research on related compounds, such as 3-Cyclopropyl-6-fluoro-2-methylpyridine, indicates that these molecules are explored for their potential biological activities and are used as precursors for advanced materials and agrochemicals. The scientific interest, therefore, often lies in the utility of these pyridines as versatile scaffolds for developing new chemical entities.

Scope of Academic Inquiry

The academic inquiry into a compound like this compound primarily encompasses its synthesis, characterization, and exploration as a synthetic intermediate. Research efforts would typically focus on developing efficient synthetic pathways to produce the molecule and its derivatives.

Further academic investigation would involve exploring its reactivity, such as electrophilic and nucleophilic substitution reactions on the pyridine ring, to create a library of related compounds. These new molecules could then be screened for potential applications in medicinal chemistry, drawing parallels to the known biological activities of other substituted pyridines. The compound serves as a valuable scaffold for structure-activity relationship (SAR) studies, where systematic modifications are made to understand their effect on biological targets. The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1245643-68-8 | guidechem.com |

| Molecular Formula | C9H11N | guidechem.com |

| Molecular Weight | 133.19 g/mol | guidechem.com |

| Canonical SMILES | CC1=C(C=NC=C1)C2CC2 | guidechem.com |

| Storage Temperature | 2-8°C | chemenu.com |

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropyl-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-7-4-5-10-6-9(7)8-2-3-8/h4-6,8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBNWNGOSDSUCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30737913 | |

| Record name | 3-Cyclopropyl-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30737913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245643-68-8 | |

| Record name | 3-Cyclopropyl-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30737913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Cyclopropyl 4 Methylpyridine and Key Precursors

Established Synthetic Pathways to Substituted Pyridine (B92270) Derivatives

The construction of the pyridine ring is a well-explored area of organic synthesis, with numerous methods developed to afford a wide array of substitution patterns. These methods often start from acyclic precursors or involve the modification of existing pyridine rings.

Routes from Nitropyridines

Nitropyridines serve as versatile intermediates in the synthesis of substituted pyridines due to the strong electron-withdrawing nature of the nitro group, which facilitates nucleophilic aromatic substitution.

One common approach involves the nitration of pyridine itself. Direct nitration of pyridine is often challenging, yielding 3-nitropyridine (B142982) in low yields at high temperatures. researchgate.netresearchgate.net However, improved methods have been developed. For instance, reacting pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent produces an N-nitropyridinium salt. Subsequent treatment with aqueous sulfur dioxide or sodium bisulfite leads to the formation of 3-nitropyridine in significantly better yields (around 77%). researchgate.netresearchgate.net The mechanism is believed to involve a nih.gov sigmatropic shift of the nitro group from the nitrogen to the 3-position of the pyridine ring. researchgate.netresearchgate.net

Once formed, 3-nitropyridines can undergo various transformations. For example, they can be subjected to vicarious nucleophilic substitution (VNS) or oxidative amination to introduce amino groups at the position para to the nitro group, yielding 2-alkylamino-5-nitropyridines with high regioselectivity. researchgate.netntnu.no These substituted nitropyridines can then be used to construct more complex heterocyclic systems like imidazopyridines and azaindoles. researchgate.net An early synthesis of 3-amino-2-chloro-4-methylpyridine (B17603), a key intermediate for various compounds, started from 2-chloro-4-methyl-3-nitropyridine. google.com

Table 1: Summary of Synthetic Routes from Nitropyridines

| Starting Material | Reagents | Product | Key Features |

| Pyridine | 1. N₂O₅, organic solvent2. SO₂/HSO₃⁻ (aq) | 3-Nitropyridine | Improved yield over direct nitration; involves a nih.gov sigmatropic shift. researchgate.netresearchgate.net |

| 3-Nitropyridine | n-Butylamine or Diethylamine | 2-Alkylamino-5-nitropyridines | Oxidative amination with high regioselectivity. ntnu.no |

| 3-Nitropyridines | Carbon nucleophiles (e.g., anions of chloroform) | 4-substituted 3-nitropyridines | Vicarious nucleophilic substitution. ntnu.no |

| 2-Chloro-4-methyl-3-nitropyridine | Not specified | 3-Amino-2-chloro-4-methylpyridine | Early synthetic route to a key intermediate. google.com |

Approaches from Picolines

Picolines (methylpyridines) are readily available starting materials for the synthesis of more complex pyridine derivatives. The methyl group can be functionalized, or the pyridine ring itself can be substituted.

For instance, 3-methylpyridine (B133936) (β-picoline) is a crucial building block for various biologically active compounds. nih.gov The synthesis of 3-amino-4-methylpyridine (B17607) has been achieved starting from 4-methylpyridine-3-boronic acid, using an inorganic amide as the ammonia (B1221849) source in the presence of a metal oxide catalyst. patsnap.com

Nitration of picolines, such as 2-amino-4-picoline or 2-hydroxy-4-picoline, has been used to synthesize intermediates like 3-amino-2-chloro-4-methylpyridine. google.comchemicalbook.comgoogle.com However, this method can suffer from a lack of selectivity, leading to nitration at both the 3 and 5 positions, and can present thermal hazards. google.comchemicalbook.com

Synthetic Strategies Involving Ethylacetoacetone and Cyanacetamide

The condensation of β-ketoesters, such as ethyl acetoacetate, with compounds containing an active methylene (B1212753) group, like cyanacetamide, is a classical and versatile method for constructing the pyridine ring, often referred to as the Hantzsch pyridine synthesis or related condensations.

One prominent example is the Guareschi-Thorpe reaction, which involves the three-component condensation of a β-diester, ammonium (B1175870) acetate, and ethyl cyanoacetate (B8463686) to produce hydroxypyridines. rsc.org An advanced version of this reaction utilizes the three-component condensation of alkyl cyanoacetate or cyanacetamide with 1,3-dicarbonyls and ammonium carbonate in an aqueous medium to afford hydroxy-cyanopyridines in high yields. rsc.org The reaction proceeds via aminolysis of the cyanoacetic ester to cyanacetamide, followed by an aldol (B89426) condensation with the β-ketoester to form a 1,5-dicarbonyl intermediate, which then cyclizes. rsc.org

The reaction of various enones with cyanoacetamide in the presence of a strong base like potassium tert-butoxide can also lead to 3-cyano-2-pyridones. rsc.org Furthermore, the condensation of acetylacetone (B45752) with N-substituted cyanoacetamides under microwave irradiation is another efficient route to pyridones. rsc.orgresearchgate.netsciforum.net These pyridone structures are valuable intermediates that can be further functionalized. For example, 2,6-dihydroxy-4-methyl-3-pyridinecarbonitrile, synthesized from ethylacetoacetone and cyanacetamide, is a precursor to 3-amino-2-chloro-4-methylpyridine, although this route requires several chlorination and de-chlorination steps. google.com

Table 2: Pyridine Synthesis using Ethylacetoacetone and Cyanacetamide

| Reactants | Catalyst/Conditions | Product Type | Key Features |

| Alkyl cyanoacetate/cyanoacetamide, 1,3-dicarbonyls, (NH₄)₂CO₃ | Aqueous medium | Hydroxy-cyanopyridines | Advanced Guareschi-Thorpe reaction. rsc.org |

| Enones, Cyanoacetamide | t-BuOK, DMSO, O₂ atmosphere | 3-Cyano-2-pyridones | Michael addition followed by cyclization. rsc.org |

| Acetylacetone, N-substituted cyanoacetamide | Microwave irradiation | Pyridones | Efficient condensation method. rsc.orgresearchgate.netsciforum.net |

| Ethylacetoacetone, Cyanacetamide | Not specified | 2,6-Dihydroxy-4-methyl-3-pyridinecarbonitrile | Precursor to 3-amino-2-chloro-4-methylpyridine. google.com |

Multi-step Sequences from Ethyl Cyanoacetate

Ethyl cyanoacetate is a versatile C2 synthon in the synthesis of polysubstituted pyridines. Various multi-component reactions have been developed that utilize ethyl cyanoacetate as a key starting material.

For example, a one-pot, three-component reaction of cyanoacetohydrazide, an activated nitrile substrate (like ethyl cyanoacetate or cyanoacetamide), and an aromatic aldehyde in the presence of piperidine (B6355638) can yield N-amino-3-cyano-2-pyridone derivatives. rsc.org This reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, intramolecular cyclization, and subsequent tautomerization and aromatization. rsc.org

Another approach involves the Knoevenagel condensation of ethyl cyanoacetate with an acetophenone (B1666503) derivative, followed by reaction with dimethylformamide-dimethylacetal (DMF-DMA) to produce an enaminonitrile. researchgate.net Cyclization of this intermediate with a primary amine leads to 3-cyano-2-pyridone derivatives. researchgate.netsciforum.net A reported synthesis of 3-amino-2-chloro-4-methylpyridine involves the chlorination of ethyl cyanoacetate, followed by a Michael addition with crotonaldehyde, cyclization, conversion to the amide, and final reduction to the amine. chemicalbook.com However, the Michael addition step was reported to be slow and the cyclization to have a low yield. google.comchemicalbook.com

Targeted Synthesis of the 3-Cyclopropyl-4-methylpyridine Framework

The introduction of a cyclopropyl (B3062369) group onto a pyridine ring presents a unique synthetic challenge. The strategies generally involve either the formation of the pyridine ring with the cyclopropyl group already present on a precursor or the introduction of the cyclopropyl group onto a pre-formed pyridine ring.

Cyclopropanation Strategies in Pyridine Chemistry

Cyclopropanation refers to any chemical process that generates a cyclopropane (B1198618) ring. wikipedia.org In the context of pyridine chemistry, this can be achieved through several methods, often involving carbene or carbenoid intermediates.

One modern approach involves the use of biocatalysts. Hemoproteins have been shown to catalyze the stereoselective construction of pyridine-functionalized cyclopropanes from pyridotriazoles, which serve as stable carbene precursors. nih.govwpmucdn.com This method allows for the asymmetric cyclopropanation of a variety of olefins with high activity and stereoselectivity. nih.govwpmucdn.com

Transition metal-catalyzed cyclopropanation of alkenes with diazo compounds is another powerful strategy for constructing enantioenriched functionalized cyclopropanes, including those bearing a pyridyl moiety. nih.gov Rhodium(II) carboxylates are particularly effective catalysts for these transformations, reacting with diazo compounds to produce transient metal-stabilized carbenes that then react with olefins. taylorfrancis.com

Ylides derived from pyridinium (B92312) salts can also be used in cyclopropanation reactions. For example, pyridinium ylides bearing a chiral auxiliary can react with electron-deficient alkenes like methylidenemalononitriles to produce activated cyclopropanes with high diastereoselectivity. researchgate.net The reaction of ylides with a parapyridinophane skeleton and dicyanoalkenes can also yield optically active cyclopropane derivatives with high enantioselectivity. elsevierpure.com

For the specific synthesis of this compound, a potential strategy could involve the cyclopropanation of a suitable 4-methylpyridine (B42270) derivative. For instance, a 3-vinyl-4-methylpyridine could be subjected to a Simmons-Smith reaction or a transition-metal-catalyzed reaction with a diazo compound to install the cyclopropyl group. Alternatively, a palladium-catalyzed cross-coupling reaction between a 3-halo-4-methylpyridine and cyclopropylboronic acid or a related organometallic reagent could be employed. A diboron(4)-catalyzed remote [3+2] cycloaddition of 4-pyridinyl cyclopropanes with alkenes or alkynes has also been developed for the modular synthesis of pyridine-substituted cyclopentanes and other complex structures, showcasing the reactivity of cyclopropyl groups attached to pyridine rings. researchgate.net

Table 3: Overview of Cyclopropanation Strategies in Pyridine Chemistry

| Method | Carbene/Ylide Source | Catalyst/Reagent | Key Features |

| Biocatalytic Cyclopropanation | Pyridotriazoles | Hemoproteins (e.g., Myoglobin (B1173299) variants) | Asymmetric, high stereoselectivity. nih.govwpmucdn.com |

| Transition Metal-Catalyzed Cyclopropanation | Diazo compounds | Rhodium(II) carboxylates | General and effective for various olefins. nih.govtaylorfrancis.com |

| Ylide-Mediated Cyclopropanation | Pyridinium salts | Base | Can be highly diastereoselective with chiral auxiliaries. researchgate.net |

| Ylide-Mediated Cyclopropanation | Parapyridinophane-derived ylides | None specified | High enantioselectivity with dicyanoalkenes. elsevierpure.com |

| Proposed Cross-Coupling | 3-Halo-4-methylpyridine and Cyclopropylboronic acid | Palladium catalyst | A potential route to this compound. |

Reductive Amination Pathways to Cyclopropyl-Pyridyl Moieties

Reductive amination, also known as reductive alkylation, is a powerful method for forming carbon-nitrogen bonds and can be adapted to synthesize cyclopropyl-pyridyl compounds. wikipedia.org This reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. libretexts.orgyoutube.com

Two primary disconnection approaches can be envisioned for synthesizing a cyclopropyl-pyridyl moiety via this pathway:

Reaction of a Pyridyl Ketone with Cyclopropylamine: A suitably substituted pyridyl ketone, such as 3-acetyl-4-methylpyridine, can be reacted with cyclopropylamine. The initial reaction forms a Schiff base (an imine), which is subsequently reduced using a selective reducing agent.

Reaction of a Cyclopropyl Ketone with an Aminopyridine: Alternatively, a cyclopropyl ketone can be reacted with an appropriately substituted aminopyridine. For instance, methyl cyclopropyl ketone could react with 3-amino-4-methylpyridine.

A critical component of this one-pot reaction is the choice of reducing agent. Standard borohydrides like sodium borohydride (B1222165) (NaBH₄) can reduce the initial carbonyl compound, leading to undesired side products. To circumvent this, milder reducing agents that selectively reduce the iminium ion in the presence of a ketone or aldehyde are preferred. wikipedia.org Common choices include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). libretexts.org

An interesting dichotomy in reactivity has been observed in the reductive reactions of amines with α-carbonylcyclopropanes. The choice of catalyst can lead to either the expected reductive amination product or a novel ring-expansion reaction to form a pyrrolidine. researchgate.net For example, using a rhodium catalyst typically yields the traditional reductive amination product, highlighting the importance of catalyst selection in controlling the reaction outcome. researchgate.net

| Reducing Agent | Abbreviation | Key Feature |

|---|---|---|

| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces iminium ions over ketones/aldehydes. |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A milder, less toxic alternative to NaBH₃CN with similar selectivity. |

| α-Picoline-Borane | Effective reducing agent that can be used in various solvents, including water. |

Annulation Reactions for Cyclopropyl-Substituted Pyridines

Annulation reactions, which involve the formation of a ring onto a pre-existing molecule, provide a direct route to the pyridine skeleton. rsc.org One effective strategy involves the use of N-cyclopropyl enamines as precursors. In an iodine-mediated process, an N-cyclopropyl enamine can undergo iodination, subsequent opening of the cyclopropyl ring, and annulation with a second molecule of the enamine to form a 1,4-dihydropyridine (B1200194) (1,4-DHP) derivative. These 1,4-DHP intermediates can then be oxidized to the corresponding aromatic pyridine. This method is notable for being transition-metal-free and proceeding under mild conditions.

Stereoselective and Regioselective Synthesis

Achieving the correct substitution pattern and, where applicable, stereochemistry is paramount in the synthesis of complex molecules like this compound.

Control of Cyclopropane Stereochemistry

When the cyclopropane ring itself contains multiple substituents, controlling their relative stereochemistry becomes a critical synthetic challenge. The stereochemistry is typically established during the cyclopropanation step, which forms the three-membered ring.

Several powerful methods exist for stereoselective cyclopropanation of alkenes:

Simmons-Smith Reaction: This classic method uses a carbenoid, typically iodomethylzinc iodide (IZnCH₂I), to react with an alkene. For alkenyl cyclopropyl carbinol derivatives, the existing hydroxyl group can act as a directing group, guiding the carbenoid to one face of the double bond, resulting in a highly diastereoselective cyclopropanation. acs.org The rigidity of the cyclopropyl core in the starting material enhances this directing effect, allowing for the synthesis of polysubstituted bicyclopropanes as a single diastereomer. acs.org

Transition Metal-Catalyzed Decomposition of Diazo Compounds: Catalysts based on rhodium, copper, or iron can decompose diazo compounds (like ethyl diazoacetate) to generate metal carbenes. Chiral ligands on these catalysts can induce high levels of enantioselectivity, producing chiral cyclopropanes. Biocatalytic systems, such as engineered myoglobin enzymes, have also been employed for highly stereoselective cyclopropanation of olefins with diazoacetonitrile, yielding nitrile-substituted cyclopropanes with exceptional diastereo- and enantioselectivity (up to 99.9% de and ee). rochester.edunih.gov

Michael-Initiated Ring Closure (MIRC): This involves the addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization to form the cyclopropane ring. The stereochemistry can be controlled by the geometry of the starting alkene and the reaction conditions.

The introduction of boron groups into cyclopropane structures offers a pathway for subsequent stereocontrolled functionalization, providing access to highly substituted cyclopropanes with excellent diastereoselectivity. researchgate.netnih.gov

Regiochemical Control in Pyridine Substitution

The synthesis of this compound requires precise control over the placement of the substituents at the C3 and C4 positions. The inherent electronic properties of the pyridine ring, which is electron-deficient, typically direct nucleophilic attacks to the C2, C4, and C6 positions, and electrophilic or radical attacks to the C3 and C5 positions. Therefore, achieving a 3,4-disubstitution pattern often requires specialized strategies. nih.gov

Key strategies for regiochemical control include:

Synthesis from Acyclic Precursors: Building the pyridine ring from open-chain molecules allows for the substituents to be placed in the desired positions from the outset. For example, a condensation reaction involving a 1,5-dicarbonyl compound (or its equivalent) with ammonia can form the pyridine ring with a predefined substitution pattern.

C-H Functionalization of a Pre-substituted Pyridine: Starting with a molecule like 4-methylpyridine (γ-picoline), the challenge is to introduce the cyclopropyl group selectively at the C3 position. Direct C-H functionalization has emerged as a powerful tool. nih.govrsc.org While the C2 position is often the most reactive due to its proximity to the nitrogen atom, various catalytic systems and directing groups can steer functionalization to the C3 or C4 positions. nih.gov For example, an electron-withdrawing group at C3 can direct arylation to the C4 position. nih.gov

Pyridyne Intermediates: The generation of a transient 3,4-pyridyne intermediate allows for a subsequent nucleophilic addition. The regioselectivity of this addition can be controlled by substituents on the pyridyne ring. nih.gov For example, an electron-withdrawing group at the C5 position can induce distortion in the pyridyne triple bond, favoring nucleophilic attack at the C3 position. nih.gov This allows for a two-step difunctionalization, first by nucleophilic addition and then by quenching the resulting organometallic intermediate with an electrophile.

| Strategy | Description | Key Challenge |

|---|---|---|

| Acyclic Precursor Cyclization | Constructing the ring from linear molecules with pre-installed functional groups. | Synthesis of the required complex acyclic precursor. |

| Directed C-H Functionalization | Using a directing group or specific catalyst to activate a C-H bond at the desired position. | Overcoming the intrinsic reactivity of the pyridine ring (C2 vs. C3/C4). |

| Pyridyne Intermediates | Formation of a highly reactive pyridyne followed by regioselective trapping. | Controlling the regioselectivity of the nucleophilic addition. |

Advanced Synthetic Strategies

Modern synthetic chemistry offers sophisticated tools for constructing complex molecules with high efficiency and selectivity.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthesis for forming carbon-carbon bonds. nih.gov The Suzuki-Miyaura coupling is particularly well-suited for creating a bond between a pyridine ring and a cyclopropyl group.

This reaction typically involves the coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. To synthesize this compound, the strategy would involve:

Coupling Partner 1: A pyridine derivative functionalized with a leaving group (e.g., bromine, chlorine, or triflate) at the C3 position, such as 3-bromo-4-methylpyridine.

Coupling Partner 2: A cyclopropylboron species, such as cyclopropylboronic acid or a potassium cyclopropyltrifluoroborate (B8364958) salt.

The use of potassium cyclopropyltrifluoroborate is advantageous as these salts are often more stable and easier to handle than the corresponding boronic acids. The reaction has been shown to be effective for coupling cyclopropyl groups with a wide range of aryl and heteroaryl chlorides, which are often cheaper and more readily available than bromides or iodides.

The success of the Suzuki-Miyaura coupling hinges on the catalyst system, which consists of a palladium source and a ligand. Bulky, electron-rich phosphine (B1218219) ligands, such as 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos), are highly effective in promoting the coupling of challenging substrates like heteroaryl chlorides.

| Component | Example |

|---|---|

| Palladium Source | Pd(OAc)₂ (Palladium(II) acetate) |

| Ligand | XPhos |

| Boron Reagent | Potassium cyclopropyltrifluoroborate |

| Base | Cs₂CO₃ (Cesium carbonate) or K₃PO₄ (Potassium phosphate) |

| Solvent | Toluene/water or CPME/water mixture |

| Temperature | 80-110 °C |

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Sodium borohydride |

| Sodium cyanoborohydride |

| Sodium triacetoxyborohydride |

| 3-acetyl-4-methylpyridine |

| Cyclopropylamine |

| Methyl cyclopropyl ketone |

| 3-amino-4-methylpyridine |

| N-cyclopropyl enamine |

| 1,4-dihydropyridine |

| Iodomethylzinc iodide |

| Ethyl diazoacetate |

| Diazoacetonitrile |

| 4-methylpyridine |

| 3-bromo-4-methylpyridine |

| Cyclopropylboronic acid |

| Potassium cyclopropyltrifluoroborate |

| Palladium(II) acetate |

| 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos) |

Functionalization of Cyclopropane Rings

The inherent ring strain of cyclopropanes (ca. 27.5 kcal/mol) makes them valuable three-carbon (C3) synthons in organic synthesis. rsc.orgnih.gov Their functionalization, often involving ring-opening, provides a powerful strategy for constructing more complex molecular architectures, including heterocyclic systems. Cyclopropyl ketones, in particular, are versatile precursors due to the activating effect of the carbonyl group, which facilitates cleavage of the adjacent C-C bond in the three-membered ring.

One relevant strategy involves the transition-metal-catalyzed C-H bond functionalization of cyclopropanes. For example, a palladium(0)-catalyzed protocol has been developed for the intramolecular C(sp³)–H functionalization of cyclopropanes to synthesize quinoline (B57606) and tetrahydroquinoline derivatives. rsc.org This reaction proceeds through the cleavage of a C-H bond and the formation of a new C-C bond, leading to the in-situ opening of the cyclopropane ring to generate a dihydroquinoline intermediate, which can then be oxidized or reduced. rsc.org While this example leads to a fused bicyclic system, the underlying principle of using a cyclopropane as a latent precursor for constructing a nitrogen-containing aromatic ring is directly applicable to the synthesis of substituted pyridines.

The ring-opening of cyclopropyl ketones can also be achieved under various other conditions, including with Lewis acids, photoredox catalysis, or metalloradical mechanisms, to generate valuable γ-substituted intermediates. chemrxiv.orgacs.org These reactions leverage the thermodynamic driving force of relieving ring strain to form new, more stable acyclic structures that can be poised for subsequent cyclization to form heterocycles.

Table 1: Conceptual Approach for Pyridine Synthesis via Cyclopropane Functionalization This table outlines a conceptual, multi-step pathway illustrating how cyclopropane functionalization could be applied to pyridine synthesis based on established principles.

| Step | Description | Key Intermediates | Purpose |

| 1 | Activation | Ring-opening of a functionalized cyclopropyl ketone or similar precursor. | Generates a linear 1,5-dicarbonyl equivalent or a related reactive intermediate. |

| 2 | Cyclocondensation | Reaction of the ring-opened intermediate with an ammonia source (e.g., ammonium acetate). | Forms the dihydropyridine (B1217469) ring. |

| 3 | Aromatization | Oxidation of the dihydropyridine intermediate. | Yields the final substituted pyridine product. |

This deconstruction-reconstruction strategy highlights the utility of the cyclopropane ring as a masked functional group that can be revealed under specific catalytic conditions to participate in complex bond-forming cascades. rsc.orgnih.gov

Visible-Light-Mediated Approaches

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling the generation of radical intermediates under mild conditions. researchgate.netmdpi.com This methodology is particularly well-suited for the synthesis and functionalization of heterocyclic compounds. rsc.orgmdpi.com

The synthesis of substituted pyridines can be achieved through visible-light-induced reactions that construct the pyridine core. For instance, a method employing a thiyl-radical-triggered cyclization of γ-ketodinitriles has been demonstrated using eosin (B541160) Y as a photocatalyst, which can be powered by either green LEDs or direct sunlight. rsc.orgresearchgate.net This approach involves the generation of a thiyl radical that initiates a cascade of events leading to the formation of a multi-substituted pyridine.

Furthermore, visible-light-mediated strategies can be applied to reactions involving cyclopropane precursors. Photoredox catalysis can induce the oxidative radical ring-opening and cyclization of cyclopropyl olefins, representing a cascade reaction that forms new C-C bonds and a new ring system under mild conditions. beilstein-journals.org Similarly, cooperative photoredox and N-heterocyclic carbene (NHC) catalysis has been used for the formal C(sp³)–H acylation of aryl cyclopropanes. rsc.orgnih.gov This process involves a deconstruction-reconstruction sequence where the cyclopropane ring is opened and then re-formed after functionalization.

A plausible visible-light-mediated approach to a compound like this compound could involve the photocatalytic coupling of a pre-formed pyridine ring with a cyclopropyl radical precursor or the construction of the ring itself using cyclopropyl-containing starting materials. The general mechanism for such a transformation would likely involve the following key steps, as illustrated by numerous photoredox-catalyzed reactions:

Photoexcitation : The photocatalyst (e.g., an iridium or ruthenium complex) absorbs visible light to reach an excited state.

Single-Electron Transfer (SET) : The excited photocatalyst engages in a SET event with a substrate to generate a radical ion.

Radical Cascade : The generated radical undergoes subsequent transformations, such as addition to an acceptor or cyclization, to build the desired molecular complexity.

Catalyst Regeneration : The photocatalyst is returned to its ground state through a final redox event, completing the catalytic cycle.

Table 2: Key Components in a Representative Visible-Light-Mediated Pyridine Synthesis This table summarizes typical components and conditions based on published visible-light-driven syntheses of substituted pyridines. rsc.orgresearchgate.net

| Component | Example | Function |

| Photocatalyst | Eosin Y, Ruthenium or Iridium complexes | Absorbs visible light and initiates the reaction via single-electron transfer. |

| Light Source | Blue or Green LEDs, Sunlight | Provides the energy for photoexcitation of the catalyst. |

| Substrates | γ-Ketodinitriles, Thiols | Precursors that undergo cyclization to form the pyridine ring. |

| Solvent | DMSO, DMF | Provides the reaction medium. |

| Atmosphere | Inert (e.g., Argon, Nitrogen) | Prevents quenching of radical intermediates by oxygen. |

These modern synthetic methods, centered on the strategic use of strained rings and photocatalysis, offer powerful and elegant pathways to access complex heterocyclic targets like this compound.

Mechanistic Investigations of 3 Cyclopropyl 4 Methylpyridine Reactions

Reaction Mechanism Elucidation

The study of reaction mechanisms provides fundamental insights into the transformation of molecules. For derivatives of 3-cyclopropyl-4-methylpyridine, understanding the mechanistic pathways is crucial for optimizing existing synthetic routes and designing novel transformations. This section delves into the elucidation of mechanisms involved in key reactions, including borane-mediated transformations and cyclopropanation reactions.

Borane-Mediated Transformations of Methylpyridines

Boranes have emerged as versatile reagents and catalysts in organic synthesis, particularly in the functionalization of heterocyclic compounds like methylpyridines. The interaction between a borane (B79455) and a pyridine (B92270) derivative can induce significant changes in the electronic structure of the pyridine ring, facilitating reactions that are otherwise difficult to achieve.

A critical step in many borane-mediated transformations of pyridines is the dearomatization of the pyridine ring. nih.govacsgcipr.org The coordination of a borane, such as triborane (B₃H₇), to the nitrogen atom of a methylpyridine significantly alters the electronic properties of the heterocyclic ring. nih.gov This coordination enhances the electrophilicity of the pyridine ring, making it susceptible to nucleophilic attack.

The direct dearomatization of pyridine under mild conditions is generally not feasible. However, the formation of a borane adduct facilitates this process. For instance, the reaction of a 4-methylpyridine-B₃H₇ adduct with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of a 4-methylene dihydropyridine (B1217469) intermediate at low temperatures. nih.gov While often too unstable to be isolated, these dihydropyridine derivatives have been identified spectroscopically, and the borane moiety is believed to play a role in their stabilization. nih.gov The formation of these non-aromatic intermediates is a pivotal step that enables subsequent functionalization reactions. nih.govacsgcipr.org

Strategies for the dearomatization of pyridines can be broadly categorized. One common approach involves the activation of the pyridine ring by N-functionalization, which makes it sufficiently electrophilic for a nucleophile to attack. youtube.com Another strategy relies on metal-catalyzed processes to generate highly electrophilic species from substituents on the pyridine ring, which then undergo intramolecular nucleophilic addition. eurekaselect.comucalgary.ca

| Reagent/Catalyst | Intermediate | Outcome | Reference |

| Triborane (B₃H₇) / KOtBu | 4-Methylene dihydropyridine | Stabilized dearomatic intermediate | nih.gov |

| Amine borane / Triflic anhydride | N-substituted 1,4- and 1,2-dihydropyridines | Selective reduction | acsgcipr.org |

| Chiral copper complex / Silane | N-silyl-1,4-dihydropyridines | Enantioselective C-4 regioselective addition | youtube.com |

The coordination of a borane to the pyridine nitrogen atom initiates a significant electronic reorganization within the molecule, characterized by an intramolecular charge transfer (ICT). nih.govwikipedia.org In this process, electron density is transferred from the electron-rich pyridine ring (the donor) to the electron-deficient borane moiety (the acceptor). nih.gov This ICT is fundamental to the activation of the pyridine ring.

The formation of a strong dative bond between the pyridine nitrogen and the boron atom results in a D–π–A (Donor–π–Acceptor) system. nih.govwikipedia.org This charge transfer reduces the aromatic stability of the pyridine ring, effectively "activating" it for subsequent reactions. Spectroscopic evidence, including ¹H and ¹¹B NMR, supports the occurrence of this charge transfer and the formation of stable dearomatic intermediates. nih.gov The extent of this charge transfer can be influenced by the nature of the borane and the substituents on the pyridine ring. This phenomenon is not unique to borane adducts and is a key principle in the design of various functional organic molecules. rsc.orgacs.org

The dearomatization and intramolecular charge transfer facilitated by boranes create opportunities for functionalizing the methyl group of methylpyridines. The formation of the dihydropyridine intermediate makes the C-4 position susceptible to alkylation and acylation reactions. nih.gov

The mechanism for these reactions involves the deprotonation of the methyl group at the C-4 position by a base, which is made more acidic by the electron-withdrawing effect of the coordinated borane. nih.gov The resulting intermediate can then react with electrophiles such as alkyl halides or acylating agents. For example, the B₃H₇-mediated reaction of 4-ethylpyridine (B106801) with methyl iodide in the presence of a mild base like KOtBu yields the corresponding methylated product in high yield. nih.gov This process demonstrates the ability of borane coordination to enable C(sp³)–H bond functionalization at the C-4 position with excellent regioselectivity under mild conditions. nih.gov Pyridine itself can react with alkyl and acyl halides to form pyridinium (B92312) salts through the nucleophilic attack of the nitrogen lone pair on the electrophilic carbon. masterorganicchemistry.com

Cyclopropanation Reaction Mechanisms

Cyclopropane (B1198618) rings are important structural motifs in numerous biologically active molecules. organicchemistrytutor.com Their synthesis often involves cyclopropanation reactions, where a three-membered ring is formed from an alkene. Understanding the mechanisms of these reactions is key to controlling their stereochemistry and efficiency.

A primary method for cyclopropanation involves the reaction of an alkene with a carbene or a carbenoid. acsgcipr.orgnih.gov Carbenes are neutral, six-electron species with a divalent carbon atom, making them highly reactive intermediates. nih.gov The reaction of a carbene with an alkene is typically a concerted process. youtube.comnih.gov

In this concerted mechanism, the carbene adds to the double bond in a single step, forming both new carbon-carbon bonds simultaneously. ucalgary.ca This can be visualized as the nucleophilic lone pair of the carbene attacking one of the sp² carbons of the alkene, while the alkene's π-electrons attack the empty p-orbital of the carbene. youtube.com A key feature of this concerted pathway is its stereospecificity; the stereochemistry of the starting alkene is retained in the cyclopropane product. For instance, a cis-alkene will yield a cis-substituted cyclopropane. nih.gov

Metal carbenoids, which are metal-complexed carbenes, are often used in place of free carbenes. acsgcipr.org These species, generated from precursors like diazo compounds in the presence of transition metals (e.g., rhodium, copper, iron), are more stable and selective than free carbenes. acsgcipr.orgorganicchemistrytutor.com The Simmons-Smith reaction, which uses a zinc-copper couple and diiodomethane (B129776) to form a zinc carbenoid, is a classic example of a stereospecific cyclopropanation that proceeds through a concerted mechanism. acsgcipr.org While the direct carbene-mediated cyclopropanation of a pyridine ring itself is not a standard reaction, carbene intermediates are involved in various other functionalizations of pyridines. eurekaselect.com

| Reaction Type | Carbene Source | Key Mechanistic Feature | Stereochemistry | Reference |

| Free Carbene Addition | Diazomethane (photolysis/thermolysis) | Concerted cycloaddition | Stereospecific | wikipedia.orgnih.gov |

| Metal-Catalyzed Cyclopropanation | Diazo compounds + Metal (Rh, Cu, Fe) | Formation of a metal carbenoid intermediate | Stereospecific | acsgcipr.orgorganicchemistrytutor.com |

| Simmons-Smith Reaction | Diiodomethane + Zn(Cu) | Formation of a zinc carbenoid (organozinc reagent) | Stereospecific (syn addition) | acsgcipr.orgucalgary.ca |

Organometallic Intermediates (e.g., Titanacyclopropanes)

In reactions involving cyclopropane derivatives, organometallic intermediates are pivotal. Titanacyclopropanes, for instance, are well-established reactive intermediates formed from the reaction of titanium(IV) alkoxides and Grignard reagents. organic-chemistry.orgwikipedia.org This process involves the in-situ generation of a dialkyldialkoxytitanium complex, which then forms the titanacyclopropane. wikipedia.org

While specific studies detailing the direct reaction of this compound to form a titanacyclopropane intermediate are not extensively documented in the literature, the established reactivity of cyclopropane rings suggests a plausible pathway. In what is known as the Kulinkovich reaction, titanacyclopropanes act as 1,2-dicarbanion equivalents, reacting with esters to produce cyclopropanols. organic-chemistry.orgwikipedia.org A modified version, the Kulinkovich-de Meijere reaction, allows for the synthesis of cyclopropylamines from amides, proceeding through an oxatitanacyclopentane intermediate that subsequently rearranges. organic-chemistry.org The formation of these titanacyclopropane intermediates is generally initiated by the reaction of a titanium(IV) isopropoxide with two equivalents of a Grignard reagent, leading to an unstable diethyltitanium compound that yields the titanacyclopropane. organic-chemistry.orgiupac.org

| Intermediate Type | Precursors | Key Reaction | Typical Product |

| Titanacyclopropane | Ti(O-iPr)₄ + EtMgBr | Kulinkovich Reaction | Cyclopropanols |

| Titanacyclopropane | Ti(O-iPr)₄ + EtMgBr | Kulinkovich-de Meijere Reaction | Cyclopropylamines |

Ligand-Directed C-H Functionalization Mechanisms

The pyridine moiety in this compound can act as an effective directing group in transition metal-catalyzed C-H functionalization reactions. nih.govnih.gov This strategy allows for the selective activation of otherwise unreactive C-H bonds, guided by the coordination of the pyridine nitrogen to the metal center. nih.govrsc.org

Palladium catalysts are widely used for the activation of strained C-C bonds in cyclopropane rings. chemrxiv.orgacs.org In the context of this compound, the pyridine group can direct a palladium catalyst to the cyclopropyl (B3062369) moiety. The high ring strain of the cyclopropane (approximately 29.0 kcal/mol) facilitates oxidative addition of one of the C-C bonds to a low-valent palladium center, forming a metallacyclobutane intermediate. acs.org This C-C bond activation is a key step that opens pathways to a variety of synthetic transformations. chemrxiv.org

| Factor | Influence on C-C Activation | Example |

| Catalyst | Nature of the palladium catalyst and ligands affects reactivity and selectivity. chemrxiv.org | Pd(OAc)₂, Pd₂(dba)₃ |

| Directing Group | Pyridine coordinates to the metal, facilitating intramolecular activation. nih.gov | 2-cyclopropylpyridine derivatives |

| Ring Strain | High strain energy of the cyclopropane ring lowers the activation barrier. | General for cyclopropanes |

| Oxidant | Can influence whether C-H or C-C activation is favored. nih.gov | PhI(OAc)₂, IOAc |

Directing groups are crucial for achieving regioselectivity in the functionalization of sp³ C-H bonds, which are typically unactivated. nih.govrsc.org For this compound, the pyridine ring directs the metal catalyst to the proximal C-H bonds of the cyclopropane ring. Palladium-catalyzed reactions have been reported for the functionalization of 2° sp³ C-H sites in various cyclopropane-containing substrates. nih.gov

However, achieving selective C-H functionalization is challenging, as it often competes with the aforementioned C-C bond activation of the cyclopropane ring. nih.gov Studies on 2-cyclopropylpyridines have shown that minor changes in the substrate's substitution pattern or the reaction conditions can significantly alter the product distribution, leading to either C-H functionalization products or ring-opened products derived from C-C cleavage. nih.gov The selectivity of these transformations is a subject of ongoing research, aiming to control the precise site of reaction.

| Reaction Type | Directing Group | Metal Catalyst | Observed Outcome |

| C–H Halogenation | Pyridine | Palladium | Selective functionalization at 2° sp³ C–H sites. nih.gov |

| C–H Arylation | Pyridine | Palladium | Can be achieved under specific conditions. nih.gov |

| C–C Activation | Pyridine | Palladium | Often competes with C-H functionalization, leading to ring-opening. nih.gov |

Kinetic Studies and Reaction Rate Analysis

Kinetic studies are essential for elucidating the detailed mechanism of a chemical reaction, including the identification of the rate-determining step and the influence of various reagents on the reaction rate. While specific kinetic analyses for reactions of this compound are not widely published, general principles from related systems can be applied.

For palladium-catalyzed C-H activation reactions, kinetic studies often involve monitoring the reaction progress over time under varying concentrations of the substrate, catalyst, and other reagents. Such studies on different substrates with pyridine directing groups have revealed that the C-H activation step is often irreversible and can be the rate-determining step of the catalytic cycle. nih.gov The reaction rate can be influenced by the electronic properties of the directing group; electron-withdrawing groups on the pyridine ring can accelerate the rate of C-H acetoxylation in some cases. nih.gov Kinetic isotope effect (KIE) experiments are also a powerful tool to determine whether a C-H bond is broken in the rate-determining step.

| Kinetic Parameter | Information Gained |

| Reaction Order | Dependence of the reaction rate on the concentration of each reactant. |

| Rate Constant (k) | A quantitative measure of the reaction speed. |

| Activation Energy (Ea) | The minimum energy required for the reaction to occur. |

| Kinetic Isotope Effect (KIE) | Indicates whether a C-H bond is cleaved in the rate-determining step. |

Intermediates Identification and Characterization

The direct observation and characterization of reaction intermediates are crucial for confirming a proposed reaction mechanism. In the context of organometallic reactions involving this compound, various spectroscopic and analytical techniques are employed to identify transient species.

In palladium-catalyzed C-H activation and C-C activation pathways, cyclometalated intermediates are key. For instance, after the pyridine-directed C-H activation, a palladacycle intermediate is formed. nih.gov Similarly, C-C bond activation leads to the formation of a palladacyclobutane. These intermediates are typically characterized using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry. For example, the formation of palladacyclobutane complexes from the reaction of cyclopropane with platinum complexes has been confirmed by X-ray crystallography in model systems. While isolating and characterizing these intermediates can be challenging due to their often transient nature, their identification provides direct evidence for the operative mechanistic pathways.

| Technique | Type of Information Provided | Example Intermediate |

| NMR Spectroscopy | Structural information, connectivity of atoms, and dynamic processes. | Palladacycle |

| X-ray Crystallography | Precise three-dimensional structure of crystalline solids. | Palladacyclobutane |

| Mass Spectrometry | Molecular weight and fragmentation patterns of intermediates. | Organometallic complexes |

| In-situ IR Spectroscopy | Monitoring changes in functional groups during the reaction. | Carbonyl complexes |

Advanced Spectroscopic Characterization of 3 Cyclopropyl 4 Methylpyridine and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for probing the atomic-level structure of molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information on the connectivity and chemical environment of atoms within a molecule.

Proton NMR (¹H NMR) for Structural Elucidation and Stereochemistry

Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms. The spectrum of 3-Cyclopropyl-4-methylpyridine is predicted based on the analysis of its constituent parts: a substituted pyridine (B92270) ring and a cyclopropyl (B3062369) group.

The protons on the pyridine ring are expected to appear in the aromatic region (typically δ 6.5-8.5 ppm). libretexts.org For a 3,4-disubstituted pyridine, three distinct signals are anticipated for the ring protons at positions 2, 5, and 6. Based on data for analogous compounds like 4-methylpyridine (B42270), the protons at positions 2 and 6 (ortho to the nitrogen) are expected to be the most deshielded, appearing at the lower end of the aromatic region. chemicalbook.comuci.edu The proton at position 5 would likely appear at a slightly higher field.

The methyl group protons at position 4 are expected to produce a singlet in the range of δ 2.3-2.4 ppm, as seen in 4-methylpyridine. chemicalbook.com

The cyclopropyl protons exhibit a characteristic upfield shift due to the ring's unique electronic structure and associated ring current effects. dtic.milacs.org The methine proton (CH) attached directly to the pyridine ring would be the most deshielded of the cyclopropyl protons. The four methylene (B1212753) protons (CH₂) on the cyclopropyl ring are diastereotopic and are expected to appear as complex multiplets at a significantly higher field, typically in the δ 0.5-1.0 ppm range. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 (Pyridine) | ~8.3-8.5 | s |

| H-5 (Pyridine) | ~7.0-7.2 | d |

| H-6 (Pyridine) | ~8.4-8.6 | d |

| CH₃ (at C-4) | ~2.3-2.4 | s |

| CH (Cyclopropyl) | ~1.8-2.2 | m |

| CH₂ (Cyclopropyl) | ~0.6-1.1 | m |

Note: Predicted values are based on data from analogous compounds. s = singlet, d = doublet, m = multiplet.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal.

The pyridine ring carbons typically resonate in the δ 120-150 ppm region. libretexts.orgoregonstate.edu The carbons directly bonded to the nitrogen (C-2 and C-6) are generally the most deshielded. The quaternary carbons (C-3 and C-4) will also have characteristic shifts influenced by their substituents. The methyl carbon (CH₃) is expected to appear in the aliphatic region, around δ 18-22 ppm. youtube.com

The cyclopropyl carbons have distinctive chemical shifts. The methine carbon, directly attached to the aromatic ring, will be the most downfield of the cyclopropyl carbons. The two equivalent methylene carbons of the cyclopropyl ring are highly shielded and are expected to appear at a very high field, typically below δ 10 ppm. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 (Pyridine) | ~148-152 |

| C-3 (Pyridine) | ~135-139 |

| C-4 (Pyridine) | ~145-149 |

| C-5 (Pyridine) | ~122-126 |

| C-6 (Pyridine) | ~147-151 |

| CH₃ (at C-4) | ~18-22 |

| CH (Cyclopropyl) | ~15-20 |

| CH₂ (Cyclopropyl) | ~5-10 |

Note: Predicted values are based on data from analogous compounds.

Boron-11 NMR (¹¹B NMR) for Boron Adduct Characterization

Boron-11 NMR (¹¹B NMR) is a specialized technique used to characterize boron-containing compounds. Pyridines, acting as Lewis bases, can form adducts with boranes (Lewis acids). ¹¹B NMR is crucial for confirming the formation and investigating the nature of these adducts.

Upon formation of a pyridine-borane adduct, the boron atom changes from a trigonal planar (three-coordinate) to a tetrahedral (four-coordinate) geometry. This coordination results in a significant upfield shift in the ¹¹B NMR spectrum. sdsu.edu For example, the ¹¹B NMR signal for pyridine-borane appears as a quartet around δ -12.6 ppm. rsc.org The chemical shift is sensitive to the electronic environment, and substituents on the pyridine ring can influence the precise chemical shift of the boron atom. The multiplicity of the signal (a quartet) arises from coupling to the three hydrogen atoms of the borane (B79455) group (¹¹B, I=3/2; ¹H, I=1/2). sdsu.edu

Table 3: Representative ¹¹B NMR Chemical Shifts for Pyridine-Borane Adducts

| Compound | ¹¹B Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |

|---|---|---|---|

| Pyridine-borane | -12.57 | q | 97.6 |

| 2-Methylpyridine-borane | -15.23 | q | 98 |

Data sourced from reference rsc.org. q = quartet.

Advanced 2D NMR Techniques

For complex molecules, one-dimensional NMR spectra can be crowded and difficult to interpret. Advanced two-dimensional (2D) NMR techniques help to resolve overlapping signals and establish correlations between different nuclei. epfl.ch

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled, typically those on adjacent carbons. youtube.com A COSY spectrum of this compound would show correlations between the pyridine protons (H-5 and H-6) and among the protons of the cyclopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of directly attached carbons. youtube.comsdsu.edu It is invaluable for definitively assigning carbon signals based on their known proton assignments. For example, the proton signal of the methyl group would correlate with its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. youtube.comsdsu.edu HMBC is particularly useful for identifying quaternary carbons (which have no attached protons) and for piecing together molecular fragments. For instance, the methyl protons would show a correlation to the C-3, C-4, and C-5 carbons of the pyridine ring.

These 2D NMR experiments, used in combination, provide a powerful toolkit for the unambiguous structural elucidation of this compound and its analogs. nih.govscience.gov

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite these vibrations, providing a characteristic "fingerprint" of the molecule's functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive method for identifying functional groups. The FTIR spectrum of this compound is expected to show a combination of bands characteristic of a substituted aromatic ring and a cyclopropyl group.

Aromatic C-H Stretching: Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹, in the range of 3000-3100 cm⁻¹. vscht.cz

Aliphatic C-H Stretching: The C-H stretching vibrations of the methyl and cyclopropyl groups are expected in the 2850-3000 cm⁻¹ region. vscht.cz

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring give rise to a series of characteristic sharp bands in the 1400-1650 cm⁻¹ region. researchgate.netpw.edu.pl For 4-methylpyridine, bands are observed around 1600 cm⁻¹, 1500 cm⁻¹, and 1450 cm⁻¹. chemicalbook.com

C-H Bending: In-plane and out-of-plane C-H bending vibrations provide further information. The out-of-plane bending bands in the 675-900 cm⁻¹ region are particularly diagnostic of the substitution pattern on the aromatic ring. vscht.cz

Cyclopropyl Group Vibrations: The cyclopropyl ring has characteristic vibrations, including ring deformation modes, though these can be less intense and may overlap with other bands in the fingerprint region.

Table 4: Predicted Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Pyridine) |

| 3000-2850 | C-H Stretch | Aliphatic (Methyl, Cyclopropyl) |

| 1650-1550 | C=C / C=N Stretch | Aromatic Ring |

| 1500-1400 | C=C / C=N Stretch | Aromatic Ring |

| 900-675 | C-H Bend (out-of-plane) | Aromatic Ring |

Note: Predicted values are based on data from analogous compounds.

Raman Spectroscopy (FT-Raman)

Fourier Transform (FT) Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering insights into its molecular structure and bonding. For this compound, the Raman spectrum is expected to be characterized by a series of distinct bands arising from the vibrations of the pyridine ring, the cyclopropyl substituent, and the methyl group.

The vibrational modes of the pyridine ring are well-documented and serve as a basis for spectral interpretation. Key pyridine vibrations include ring breathing modes, in-plane and out-of-plane C-H bending, and C-C and C-N stretching vibrations. researchgate.netnih.gov The substitution pattern on the pyridine ring in this compound influences the exact frequencies and intensities of these modes.

The cyclopropyl group introduces its own set of characteristic vibrations. These include the symmetric and asymmetric stretching of the C-H bonds on the cyclopropane (B1198618) ring, as well as ring deformation and breathing modes, which are typically observed in the fingerprint region of the Raman spectrum. The methyl group will exhibit symmetric and asymmetric C-H stretching modes, as well as bending vibrations.

In analogous substituted pyridines, the ring breathing mode is often a strong and characteristic peak. researchgate.net For pyridine itself, prominent Raman bands are observed around 978 cm⁻¹ and 1021 cm⁻¹ (ring breathing), and 1205 cm⁻¹, 1468 cm⁻¹, and 1574 cm⁻¹ (ring stretching modes). researchgate.net The presence of the electron-donating methyl and cyclopropyl groups is expected to cause shifts in these vibrational frequencies. For instance, studies on pyridine-borane complexes have shown that the formation of a dative bond, which alters the electron density in the pyridine ring, leads to noticeable shifts in the Raman peaks. nih.gov

Table 1: Expected Characteristic Raman Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| Pyridine Ring Breathing | 980 - 1050 |

| Pyridine Ring Stretching | 1200 - 1600 |

| Cyclopropyl C-H Stretching | 3000 - 3100 |

| Cyclopropyl Ring Deformation | 800 - 900 |

| Methyl C-H Stretching | 2850 - 3000 |

Note: The data in this table is predictive and based on the analysis of similar compounds.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern upon ionization. For this compound (molecular formula C₉H₁₁N), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of this compound under electron impact ionization is anticipated to proceed through several key pathways, primarily involving the cleavage of the substituents from the pyridine ring and the fragmentation of the cyclopropyl group itself.

A common fragmentation pathway for cyclopropane involves the loss of a hydrogen atom to form a stable cyclopropyl cation or further rearrangement and fragmentation. docbrown.info The fragmentation of cyclopropane typically shows a base peak at m/z 42, corresponding to the molecular ion [C₃H₆]⁺, and other significant peaks at m/z 41 ([C₃H₅]⁺), 39 ([C₃H₃]⁺), 27 ([C₂H₃]⁺), and 26 ([C₂H₂]⁺). docbrown.info

For this compound, the following fragmentation patterns can be predicted:

Loss of a hydrogen atom: [M-H]⁺

Loss of a methyl group: [M-CH₃]⁺

Loss of the cyclopropyl group: [M-C₃H₅]⁺

Fragmentation of the cyclopropyl group: Loss of ethylene (B1197577) (C₂H₄) from the molecular ion or subsequent fragments.

Cleavage of the pyridine ring: While generally stable, the pyridine ring can undergo fragmentation under high energy conditions.

Table 2: Predicted Prominent Ions in the Mass Spectrum of this compound

| m/z | Predicted Ion Fragment |

|---|---|

| 133 | [C₉H₁₁N]⁺ (Molecular Ion) |

| 132 | [C₉H₁₀N]⁺ |

| 118 | [C₈H₈N]⁺ |

| 92 | [C₆H₆N]⁺ |

Note: The data in this table is predictive and based on established fragmentation patterns of related structures.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum of pyridine and its derivatives is typically characterized by two main types of electronic transitions: π → π* and n → π*. wikipedia.org

The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are generally observed at shorter wavelengths with high molar absorptivity. wikipedia.org The n → π* transitions involve the excitation of a non-bonding electron (from the nitrogen atom in the pyridine ring) to a π* antibonding orbital. These transitions are typically found at longer wavelengths and have a lower molar absorptivity. wikipedia.org

For pyridine in a non-polar solvent like hexane, absorption bands are observed at approximately 195 nm, 251 nm (π → π), and 270 nm (n → π). wikipedia.org The presence of substituents on the pyridine ring can cause a shift in the position and intensity of these absorption bands. The cyclopropyl and methyl groups on this compound are electron-donating, which is expected to cause a bathochromic shift (shift to longer wavelengths) of the π → π* and n → π* transitions. The solvent in which the spectrum is recorded can also influence the positions of the absorption maxima. researchgate.net

Table 3: Expected UV-Vis Absorption Bands for this compound

| Transition | Expected Wavelength Range (nm) |

|---|---|

| π → π* | 250 - 265 |

Note: The data in this table is predictive and based on the electronic spectra of substituted pyridines.

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can be applied to single crystals or polycrystalline powders.

Single crystal X-ray diffraction analysis of this compound, if a suitable crystal can be grown, would provide precise information about its molecular structure. mdpi.comresearchgate.net This includes bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule. The data would reveal the planarity of the pyridine ring and the geometry of the cyclopropyl and methyl substituents relative to the ring. Furthermore, the analysis of the crystal packing would provide insights into intermolecular interactions, such as hydrogen bonding (if applicable) and van der Waals forces, which govern the solid-state structure. mdpi.commdpi.comnih.govnih.gov

Powder X-ray diffraction (PXRD) is used to characterize the crystalline nature of a bulk sample. mdpi.com The PXRD pattern is a fingerprint of the crystalline phase, and it can be used to identify the compound, assess its purity, and determine the unit cell parameters. scilit.com For this compound, a PXRD analysis would confirm whether the bulk material is crystalline or amorphous and could be used for quality control purposes.

Electrochemical Spectroscopy (e.g., Cyclic Voltammetry)

Electrochemical techniques such as cyclic voltammetry (CV) can be used to study the redox properties of this compound. CV involves measuring the current that develops in an electrochemical cell as the potential is varied. This technique can provide information about the reduction and oxidation potentials of a compound.

The electrochemical behavior of pyridine and its derivatives has been studied, showing that the pyridine ring can be reduced. rsc.orguniv-lyon1.fr The reduction of pyridinium (B92312) ions has also been extensively investigated. rsc.orgwpmucdn.com The reduction potential is influenced by the substituents on the pyridine ring. The electron-donating cyclopropyl and methyl groups in this compound would be expected to make the reduction of the pyridine ring more difficult (i.e., occur at a more negative potential) compared to unsubstituted pyridine.

The experiment would typically involve dissolving this compound in a suitable solvent with a supporting electrolyte and scanning the potential. The resulting voltammogram would show peaks corresponding to reduction and/or oxidation events. The reversibility of these processes can also be assessed from the CV data. nih.govacs.org

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyridine |

| Pyridine-borane |

Computational Chemistry and Theoretical Studies on 3 Cyclopropyl 4 Methylpyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights that complement experimental findings. These calculations solve the Schrödinger equation (or its density-based equivalent) for a given molecule to determine its electronic structure and associated properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing the three-dimensional structure of a molecule by locating the arrangement of atoms that corresponds to the lowest energy state, which represents the most stable conformation. The theory's core principle is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex wave function of many electrons.

For 3-Cyclopropyl-4-methylpyridine, a DFT calculation would begin with an initial guess of the molecular geometry. The calculation then iteratively solves the Kohn-Sham equations to minimize the system's energy, adjusting the positions of the atoms until a stationary point on the potential energy surface is found. This process, known as geometry optimization, yields key structural parameters.

Table 1: Typical Geometric Parameters Calculated for this compound using DFT This interactive table shows the types of structural data obtained from a DFT geometry optimization. The values would be calculated using a selected functional and basis set.

| Parameter Type | Atoms Involved | Calculated Value |

| Bond Length | C-C (pyridine ring) | Value in Å |

| Bond Length | C-N (pyridine ring) | Value in Å |

| Bond Length | C-C (cyclopropyl) | Value in Å |

| Bond Length | C-C (methyl) | Value in Å |

| Bond Length | C-H | Value in Å |

| Bond Angle | C-N-C (pyridine ring) | Value in degrees |

| Bond Angle | C-C-C (pyridine ring) | Value in degrees |

| Bond Angle | H-C-H (methyl) | Value in degrees |

| Dihedral Angle | Pyridine-Cyclopropyl | Value in degrees |

Following optimization, the electronic structure can be analyzed. This includes the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals, which are crucial for understanding the molecule's reactivity.

Ab Initio Methods (e.g., Hartree-Fock)

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using empirical data. The Hartree-Fock (HF) method is the most fundamental ab initio approach. It approximates the many-electron wavefunction as a single Slater determinant, where each electron moves in the average field of all other electrons.

While DFT has become more popular for its balance of accuracy and computational cost, HF remains a valuable tool, often serving as a starting point for more advanced, correlated methods. For a molecule like this compound, an HF calculation would provide a baseline understanding of its geometry and electronic properties. However, because the HF method neglects electron correlation, its predictions are generally less accurate than those from modern DFT functionals, especially for properties like reaction energies.

Basis Set Selection and Validation

The accuracy of any DFT or ab initio calculation is heavily dependent on the chosen basis set . A basis set is a collection of mathematical functions (basis functions) used to construct the molecular orbitals. Larger basis sets include more functions and can describe the electron distribution more accurately, but at a higher computational cost.

Commonly used basis sets belong to two main families:

Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)) : These are split-valence basis sets, meaning they use multiple functions to describe the valence electrons, which are most important for chemical bonding. The notations in parentheses indicate the addition of polarization functions (d, p) to describe non-spherical electron distributions and diffuse functions (+) to better represent loosely bound electrons.

Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) : Developed by Dunning and coworkers, these sets are designed to systematically converge towards the complete basis set limit as the size of the set (DZ -> TZ -> QZ) increases. The "aug-" prefix indicates the addition of diffuse functions.

For studies on substituted pyridines, a common choice is a split-valence basis set like 6-311++G(d,p) or a correlation-consistent set like aug-cc-pVDZ, as they provide a good balance of accuracy and efficiency. Validation involves ensuring that the calculated properties converge as the basis set size is increased, confirming that the results are not an artifact of an incomplete basis set.

Reactivity and Selectivity Prediction

Computational methods are invaluable for predicting how and where a molecule will react. By analyzing the electronic landscape of this compound, its reactivity towards electrophiles and nucleophiles can be determined.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies reactivity by focusing on the interactions between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the highest-energy orbital containing electrons. It governs the molecule's ability to act as a nucleophile or electron donor.

The LUMO is the lowest-energy orbital that is empty. It governs the molecule's ability to act as an electrophile or electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical indicator of chemical reactivity. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Analysis of the spatial distribution of these orbitals reveals the likely sites for nucleophilic and electrophilic attack. For instance, in a reaction with an electrophile, the reaction is most likely to occur at the atom(s) where the HOMO has the largest electron density.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the nitrogen lone pair, while the LUMO would be distributed across the π-system of the ring.

Table 2: Illustrative Frontier Molecular Orbital Data for a Substituted Pyridine Derivative This table shows example data for a related compound, 8-chloro-3-((3-chlorobenzyl)thio)-triazolo[4,3-a]pyridine, demonstrating the typical values obtained from an FMO analysis. Similar calculations would determine these properties for this compound.

| Orbital | Energy (Hartree) | Energy (eV) | Primary Location of Electron Density |

| HOMO | -Value | -Value | 1,2,4-triazolo[4,3-a]pyridine ring, benzene (B151609) ring, thioether group |

| LUMO | -Value | -Value | 1,2,4-triazolo[4,3-a]pyridine ring |

| HOMO-LUMO Gap | 0.17985 | 4.89 | - |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. It is calculated by determining the electrostatic force a positive test charge would experience at various points on the electron density surface of the molecule. The MEP map is color-coded to indicate different potential values:

Red : Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack.

Blue : Regions of most positive electrostatic potential, indicating electron-poor areas. These sites are susceptible to nucleophilic attack.

Green/Yellow : Regions of near-zero or neutral potential.

For this compound, an MEP map would clearly identify the most electron-rich site. This is expected to be the lone pair of the nitrogen atom in the pyridine ring, which would be colored red, making it the primary site for protonation and interaction with electrophiles. The hydrogen atoms of the methyl and cyclopropyl (B3062369) groups would likely show regions of positive potential (blue). The MEP provides a clear, intuitive guide to the molecule's reactive behavior.

Global and Local Chemical Reactivity Descriptors

Global and local reactivity descriptors are fundamental concepts in conceptual DFT, used to predict the reactivity and stability of a molecule. aps.orgnih.gov These descriptors are derived from the variations in energy with respect to the number of electrons.

Global Reactivity Descriptors are properties that describe the molecule as a whole. Key global descriptors include:

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is the negative of electronegativity (χ).

Chemical Hardness (η): Measures the resistance to a change in electron distribution or charge transfer. Molecules with a large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are generally harder.

Global Softness (S): The reciprocal of global hardness, indicating the molecule's capacity to receive electrons.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a stronger electrophile. aps.org

Local Reactivity Descriptors , such as the Fukui function (f(r)) , are used to identify the most reactive sites within a molecule. nih.gov The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the prediction of where a nucleophilic or electrophilic attack is most likely to occur on the this compound structure.

A hypothetical data table for the global reactivity descriptors of this compound, which would be populated through DFT calculations, is presented below.

| Descriptor | Symbol | Formula | Hypothetical Value (a.u.) |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Data not available |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Data not available |

| Global Softness | S | 1 / (2η) | Data not available |

| Electronegativity | χ | -μ | Data not available |

| Electrophilicity Index | ω | μ2 / (2η) | Data not available |